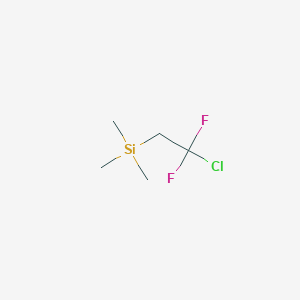
(2-Chloro-2,2-difluoroethyl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-2,2-difluoroethyl)(trimethyl)silane is an organosilicon compound with the molecular formula C5H11ClF2Si . This compound is characterized by the presence of a silicon atom bonded to a 2-chloro-2,2-difluoroethyl group and three methyl groups. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-2,2-difluoroethyl)(trimethyl)silane typically involves the reaction of trimethylsilyl chloride with 2-chloro-2,2-difluoroethanol under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the direct process, where methyl chloride reacts with a silicon-copper alloy . This method is efficient for large-scale production and ensures a high yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-2,2-difluoroethyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and other related products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine and nucleophiles such as alcohols and amines . The reactions are typically carried out under controlled temperatures and in anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, hydrolysis of the compound results in the formation of silanols .
Applications De Recherche Scientifique
(2-Chloro-2,2-difluoroethyl)(trimethyl)silane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Chloro-2,2-difluoroethyl)(trimethyl)silane involves the interaction of the silicon atom with various molecular targets. The compound can act as a silylating agent, transferring the trimethylsilyl group to other molecules . This process often involves the formation of a transient intermediate, which then undergoes further reactions to yield the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (2-Chloro-2,2-difluoroethyl)(trimethyl)silane include:
Trimethylsilyl chloride: An organosilicon compound with similar reactivity and applications.
Trimethylsilyl fluoride: Another silyl halide with comparable properties.
Trimethylsilyl bromide: A related compound used in similar chemical reactions.
Uniqueness
What sets this compound apart from these similar compounds is the presence of the 2-chloro-2,2-difluoroethyl group, which imparts unique reactivity and properties to the molecule . This makes it particularly useful in specific synthetic applications where other silyl halides may not be as effective.
Propriétés
Numéro CAS |
65653-68-1 |
|---|---|
Formule moléculaire |
C5H11ClF2Si |
Poids moléculaire |
172.67 g/mol |
Nom IUPAC |
(2-chloro-2,2-difluoroethyl)-trimethylsilane |
InChI |
InChI=1S/C5H11ClF2Si/c1-9(2,3)4-5(6,7)8/h4H2,1-3H3 |
Clé InChI |
QZXMWMXABKBOKZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)
![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)

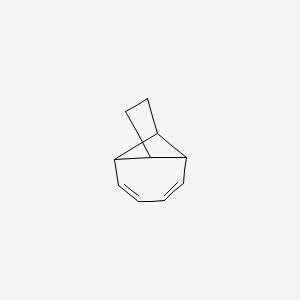
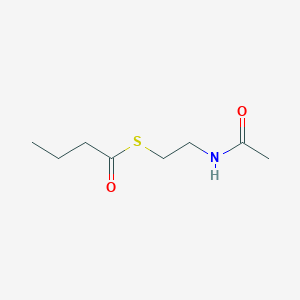

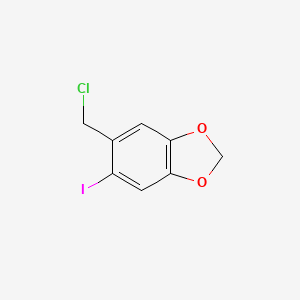
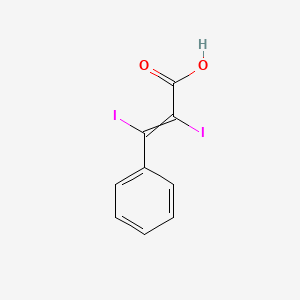
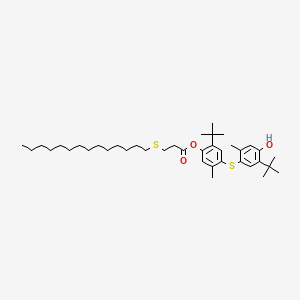
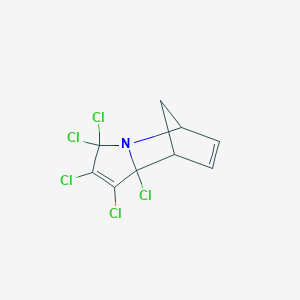
![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
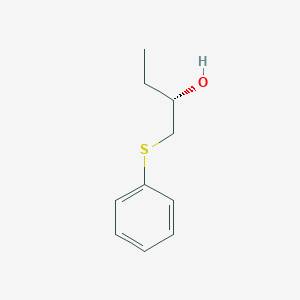
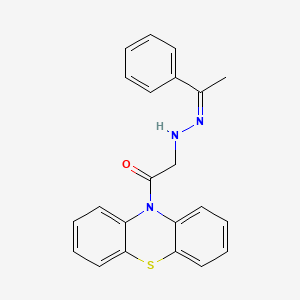
![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
